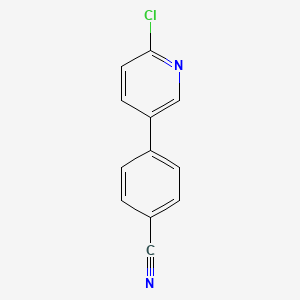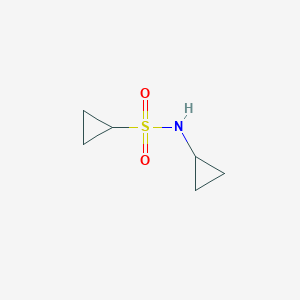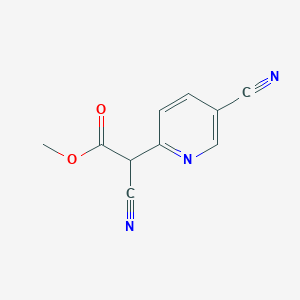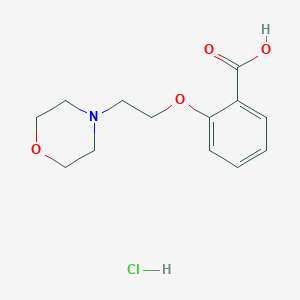
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Vue d'ensemble
Description
The compound “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 258.75 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” is1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
The compound “2-[2-(morpholin-4-yl)ethoxy]aniline hydrochloride” has a molecular weight of 258.75 . It is a powder at room temperature .Applications De Recherche Scientifique
Photodynamic Therapy Applications
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride has been explored for its application in photodynamic therapy. Specifically, derivatives possessing this structure, like phthalocyanine derivatives, have demonstrated significant potential in treating cancer. These derivatives exhibit moderate to high quantum yields of singlet oxygen production, crucial for photodynamic action. Their effectiveness has been particularly noted in in vitro models using cancer cell lines, including prostate and human malignant melanoma cells. The promising biological activity of these compounds underlines their potential in targeted cancer treatments (Kucińska et al., 2015).
Anticancer Activity
The molecule's structure has been incorporated into benzofuran derivatives, showing promising anticancer activity, specifically against oestrogen receptor-dependent breast cancer cell lines. A notable compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, demonstrated excellent activity against these cancer cells with low toxicity, indicating its potential as a lead compound for developing oestrogen receptor inhibitors (Jin et al., 2020).
Neuroprotective Effects
Compounds related to 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride, like T-588, have been found to possess neuroprotective effects. Studies have demonstrated that T-588 can protect motor neuron death following axotomy, suggesting its applicability in treating motor neuron diseases such as amyotrophic lateral sclerosis and motor neuropathies (Iwasaki et al., 2004).
Antithrombotic and Antiaggregatory Effects
Derivatives like MS-180, a novel platelet glycoprotein IIb/IIIa receptor antagonist, have showcased antiaggregatory and antithrombotic effects. These compounds inhibit fibrinogen binding to the glycoprotein IIb/III receptor, suppressing platelet aggregation and thrombus formation, indicating their potential in treating thrombotic diseases (Banno et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWCXFHEDLKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



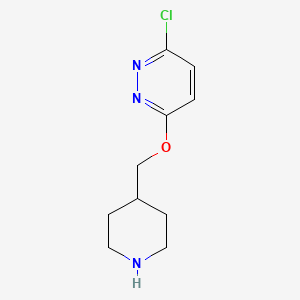
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
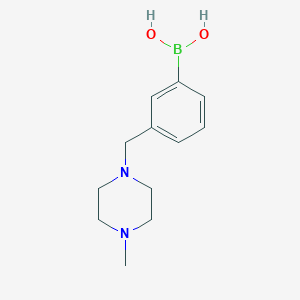
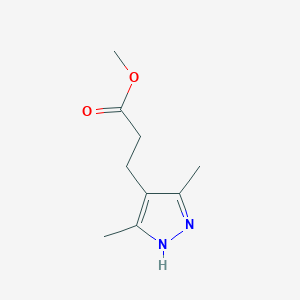
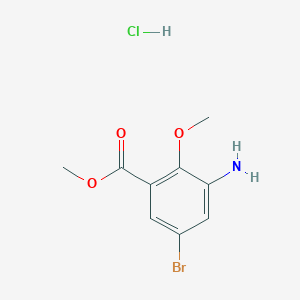
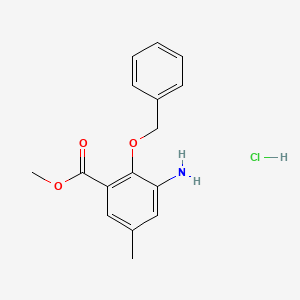
![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
